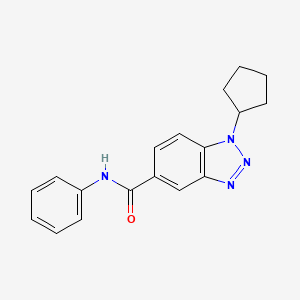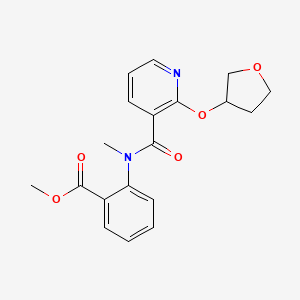
methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is a complex organic compound that combines several functional groups, including a nicotinamide moiety, a tetrahydrofuran ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate typically involves multiple steps:
-
Formation of the Nicotinamide Intermediate: : The initial step involves the synthesis of the nicotinamide intermediate. This can be achieved by reacting nicotinic acid with thionyl chloride to form nicotinoyl chloride, which is then reacted with methylamine to yield N-methyl nicotinamide.
-
Introduction of the Tetrahydrofuran Group: : The tetrahydrofuran group is introduced via an etherification reaction. This involves the reaction of the nicotinamide intermediate with tetrahydrofuran-3-ol in the presence of a suitable base such as sodium hydride or potassium carbonate.
-
Formation of the Benzoate Ester: : The final step involves esterification. The intermediate compound is reacted with methyl benzoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the nicotinamide moiety, potentially converting it to a dihydronicotinamide derivative.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functionalities, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydronicotinamide derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a pharmacophore. The nicotinamide moiety is known for its biological activity, and the compound could be investigated for its effects on various biological pathways.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The compound’s structure suggests it could interact with enzymes or receptors involved in metabolic pathways, making it a candidate for developing new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nicotinamide moiety might mimic the action of NAD+ or NADH, influencing redox reactions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the tetrahydrofuran and benzoate groups.
Tetrahydrofuran-3-ol: Contains the tetrahydrofuran ring but lacks the nicotinamide and benzoate groups.
Methyl Benzoate: Contains the benzoate ester but lacks the nicotinamide and tetrahydrofuran groups.
Uniqueness
Methyl 2-(N-methyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 2-[methyl-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21(16-8-4-3-6-14(16)19(23)24-2)18(22)15-7-5-10-20-17(15)26-13-9-11-25-12-13/h3-8,10,13H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJCZCOPLSGFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
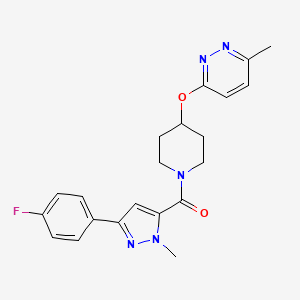
![4-Fluoro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2580007.png)
![N-(4-acetylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2580009.png)
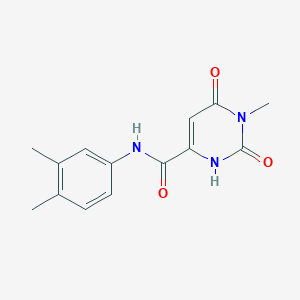
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2580015.png)
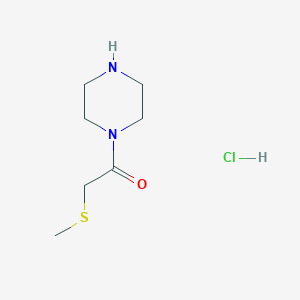
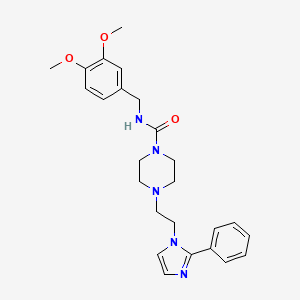
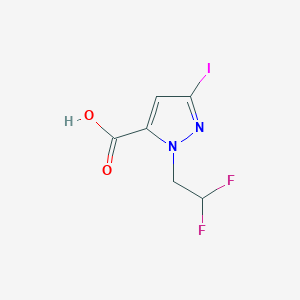
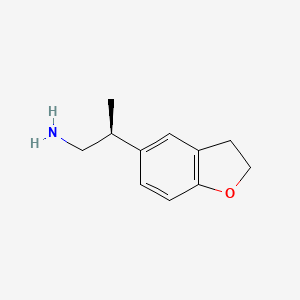
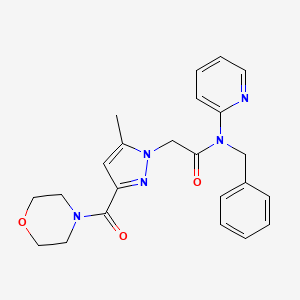
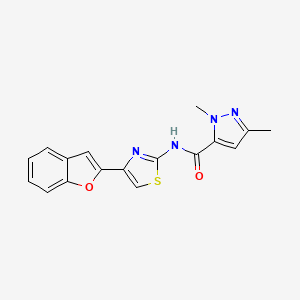
![6-acetyl-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580026.png)
